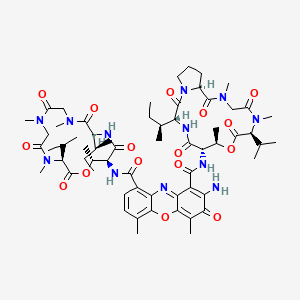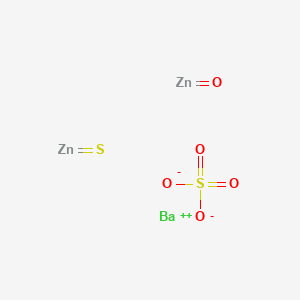
Lithopone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithopone is a brilliant white pigment composed of a mixture of barium sulfate and zinc sulfide. It was developed in the 1870s as a substitute for lead carbonate (white lead) to overcome its drawbacks of toxicity, poor weathering, and darkening in atmospheres containing sulfur compounds . This compound is widely used in paints, inks, leather, paper, linoleum, and face powder .
Vorbereitungsmethoden
Lithopone is produced by coprecipitation of barium sulfate and zinc sulfide. The most common method involves combining equimolar amounts of zinc sulfate and barium sulfide:
BaS+ZnSO4→ZnS⋅BaSO4
This reaction yields a product that is 29.4% zinc sulfide and 70.6% barium sulfate . The precipitate is then recovered by filtration and calcined (roasted) at temperatures above 600°C (1112°F) .
Analyse Chemischer Reaktionen
Lithopone primarily undergoes photochemical reactions due to the presence of zinc sulfide. Zinc sulfide degrades upon exposure to ultraviolet light, leading to the darkening of the pigment . To suppress this effect, a small amount of cobalt salts can be added to stabilize zinc sulfide . The pigment can vary in shade over time, ranging from pure white to grey or even black, depending on the amount of zinc sulfide and its total accumulated ultraviolet exposure .
Wissenschaftliche Forschungsanwendungen
Lithopone has a wide range of applications in scientific research and industry:
Chemistry: Used as a white pigment in various chemical formulations.
Biology: Employed in histological staining techniques.
Medicine: Utilized in pharmaceutical formulations as an inert filler.
Industry: Widely used in paints, plastics, and coatings due to its opacity and cost-effectiveness .
Wirkmechanismus
The primary mechanism of action of lithopone is its ability to confer opacity and whiteness to materials. The barium sulfate component is almost completely inert, while the zinc sulfide component can degrade upon exposure to ultraviolet light . The addition of cobalt salts helps to stabilize zinc sulfide, preventing severe reactions to ultraviolet exposure .
Vergleich Mit ähnlichen Verbindungen
Lithopone is often compared to other white pigments such as titanium dioxide, zinc oxide, and white lead. While titanium dioxide has largely replaced this compound in many applications due to its superior properties, this compound remains a cost-effective alternative with unique advantages:
Titanium Dioxide: Offers higher opacity and durability but is more expensive.
Zinc Oxide: Known for its excellent ultraviolet light absorption but lacks the opacity of this compound.
White Lead: Highly toxic and has been largely phased out in favor of safer alternatives like this compound
This compound’s unique combination of barium sulfate and zinc sulfide makes it a versatile and valuable pigment in various applications.
Eigenschaften
IUPAC Name |
barium(2+);oxozinc;sulfanylidenezinc;sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.H2O4S.O.S.2Zn/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);;;;/q+2;;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEJLNKYYGDNTD-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].O=[Zn].S=[Zn].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaO5S2Zn2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345-05-7 |
Source


|
| Record name | C.I. Pigment White 5 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
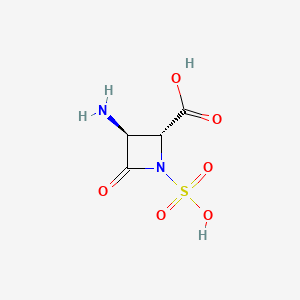
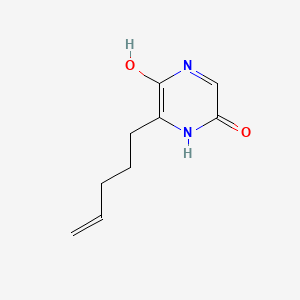
![Carbamic acid, [(1R,5R)-5-hydroxy-2-cyclopenten-1-yl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)
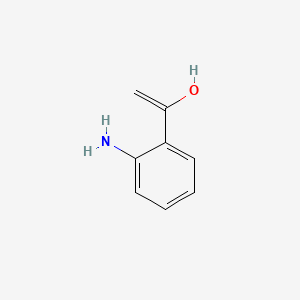
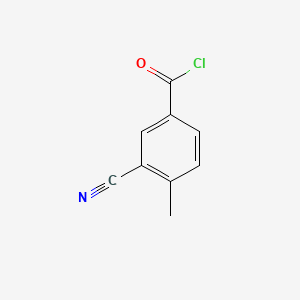
![5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576295.png)
![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B576299.png)

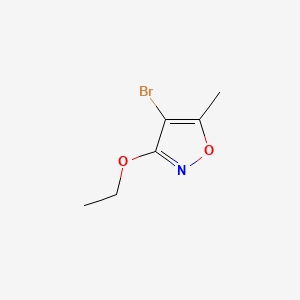
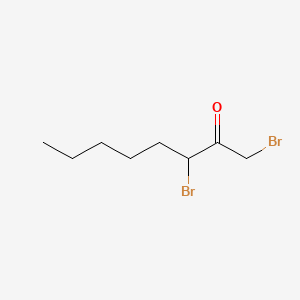
![N-Ethyl-2,3,6-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576312.png)
